![molecular formula C19H15BrN2O4 B6517842 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902855-90-7](/img/structure/B6517842.png)

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

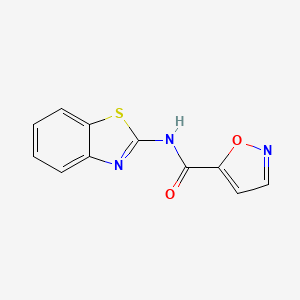

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as BMP-2, is a synthetic molecule with a unique structure and properties. It is a member of the pyrimidinone family, which is a group of heterocyclic compounds with a five-membered ring composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. BMP-2 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, two important pathways involved in cell growth and proliferation. BMP-2 has been studied extensively for its potential use in cancer therapy and other medical applications.

Wirkmechanismus

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one works by inhibiting the PI3K and mTOR pathways, two important pathways involved in cell growth and proliferation. The PI3K pathway is responsible for the activation of proteins that control cell growth, survival, and metabolism. The mTOR pathway is involved in the regulation of cell growth and metabolism, and is also involved in the regulation of cell death. By inhibiting these pathways, this compound has the potential to inhibit cell growth and proliferation, as well as to induce cell death.

Biochemical and Physiological Effects

This compound has been studied for its potential use in the treatment of diseases such as diabetes, obesity, and atherosclerosis. It has been shown to reduce inflammation and oxidative stress, as well as to improve insulin sensitivity. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, improve glucose metabolism, and reduce the risk of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several advantages for laboratory experiments. It is a potent inhibitor of the PI3K and mTOR pathways, which makes it ideal for studying the role of these pathways in cell growth and proliferation. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, this compound is expensive and may not be suitable for large-scale studies. Additionally, it is not always easy to obtain the necessary reagents for the synthesis of this compound.

Zukünftige Richtungen

In the future, 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may be used in the treatment of a variety of diseases, including diabetes, obesity, and atherosclerosis. Additionally, it may be used to study the role of PI3K and mTOR pathways in cell growth and proliferation, as well as for tissue engineering and regenerative medicine. Additionally, this compound may be used to study the effects of drugs on cancer cell lines, and to develop drugs that target these pathways. Finally, this compound may be used to study the effects of environmental pollutants on the health of humans and other organisms.

Synthesemethoden

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is synthesized from 3-methoxyphenyl bromide and 2-(3-methoxyphenyl)-4-methylene-7-bromo-6-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. The synthesis of this compound involves a series of steps, including the reaction of 3-methoxyphenyl bromide with 2-(3-methoxyphenyl)-4-methylene-7-bromo-6-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the this compound molecule.

Wissenschaftliche Forschungsanwendungen

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied extensively for its potential use in a variety of medical applications. It has been used to study the role of PI3K and mTOR pathways in cell growth and proliferation, and to investigate the effects of this compound on cancer cell lines. This compound has also been studied for its potential use in the treatment of diseases such as diabetes, obesity, and atherosclerosis. Additionally, this compound has been studied for its potential use in tissue engineering and regenerative medicine.

Eigenschaften

IUPAC Name |

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4/c1-24-13-5-3-4-10(7-13)17-21-18(23)14-8-11-6-12(20)9-15(25-2)16(11)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALFHGVBLUIADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)

![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)

![7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517796.png)

![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)

![2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517803.png)

![9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517810.png)

![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517832.png)

![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)

![7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517847.png)

![7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517866.png)

![2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517872.png)